![molecular formula C19H20BrN3O2S B316925 N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B316925.png)
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is a complex organic compound that features a bromine atom, a methoxy group, and a pyrrolidinyl phenyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyrrolidinyl phenyl group is often introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-bromo-2-methoxypyridine: Shares the bromine and methoxy groups but lacks the complex benzamide structure.
N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Similar core structure but without the bromine and methoxy groups.
Uniqueness
N-(5-bromo-2-methoxybenzoyl)-N'-[4-(1-pyrrolidinyl)phenyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H20BrN3O2S |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
5-bromo-2-methoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O2S/c1-25-17-9-4-13(20)12-16(17)18(24)22-19(26)21-14-5-7-15(8-6-14)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,24,26) |
InChI 键 |
JMTUNYJADCFWPY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3 |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B316842.png)
![N-{3-bromo-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B316843.png)
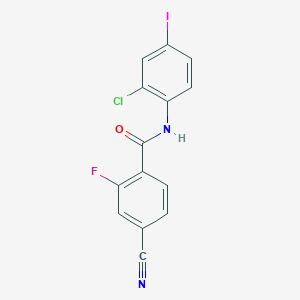
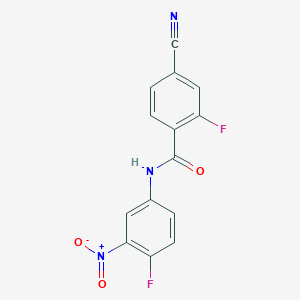
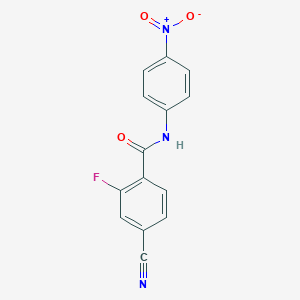
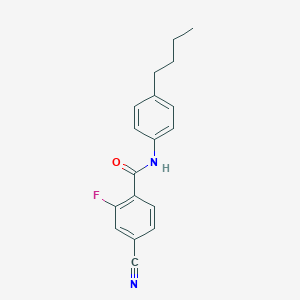
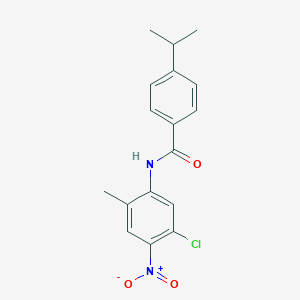
![2-(4-bromophenyl)-4-[[[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]amino]methylidene]-5-methylpyrazol-3-one](/img/structure/B316854.png)
![5-[2-(3,5-Diiodo-2-isopropoxyphenyl)vinyl]-4-nitro-3-methylisoxazole](/img/structure/B316856.png)
![1-N',2-N'-bis[(E)-(3-bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B316857.png)
![5-Bromo-2-{5-[2-(3-chloro-2-methylphenyl)carbohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B316859.png)
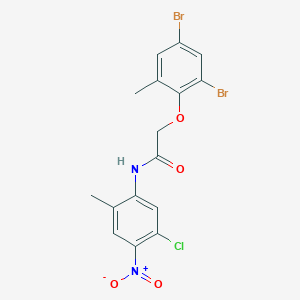

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B316864.png)
